Cas no 1931-49-3 (Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-)

Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- structure
1931-49-3 structure
Product Name:Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
CAS-nummer:1931-49-3
MF:C18H22N2
MW:266.380684375763
CID:220926
PubChem ID:6164638
Update Time:2025-04-19

Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
    • 4,4'-bis(dimethylamino)-benzophenone
    • 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE
    • 4,4'-Bis-(dimethylamino)-stilben
    • 4,4'-bis-(N,N-dimethylamino)-benzophenone
    • 4.4'-Bis-dimethylamino-stilben
    • Benzophenone, 4,4'-bis(dimethylamino)-
    • bis(4,4'-dimethylamino)stilbene
    • Michler ketone
    • Michlers ketone
    • Michler's ketone
    • NCI-C02006
    • p,p'-Bis(dimethylamino)benzophenone
    • p,p'-Michler's ketone
    • Tetramethyldiaminobenzophenone
    • 1931-49-3
    • AG-664/02670043
    • 4,4'-Bis(dimethylamino)stilbene
    • NSC156561
    • N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine
    • 4,4//'-Bis(dimethylamino)stilbene
    • 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
    • benzenamine, 4,4'-[1,2-ethenediyl]bis[N,N-dimethyl-
    • DAVFZPCIOMZPQK-AATRIKPKSA-N
    • NSC-156561
    • 4,4'-bis(dimethyl)amino-e-stilbene
    • Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
    • Inchi: 1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+
    • InChI-sleutel: DAVFZPCIOMZPQK-AATRIKPKSA-N
    • LACHT: N(C)(C)C1C=CC(/C=C/C2C=CC(=CC=2)N(C)C)=CC=1

Berekende eigenschappen

  • Exacte massa: 266.17846
  • Monoisotopische massa: 266.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 263
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 6.5A^2
  • XLogP3: 4.4

Experimentele eigenschappen

  • Dichtheid: 1.071
  • Kookpunt: 429.1°C at 760 mmHg
  • Vlampunt: 194.3°C
  • Brekindex: 1.664
  • PSA: 6.48
  • LogboekP: 3.98900
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd